molecular formula C8H5NO2S2 B3057695 2-Mercapto-benzothiazole-6-carboxylic acid CAS No. 84092-99-9

2-Mercapto-benzothiazole-6-carboxylic acid

Cat. No.: B3057695
CAS No.: 84092-99-9
M. Wt: 211.3 g/mol
InChI Key: GJZGGNOKWQKDIY-UHFFFAOYSA-N
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Description

2-Mercapto-benzothiazole-6-carboxylic acid is an organosulfur compound that belongs to the benzothiazole family. This compound is characterized by a benzothiazole ring fused with a carboxylic acid group at the 6th position and a mercapto group at the 2nd position. It is known for its significant biological and industrial applications, particularly in the fields of medicinal chemistry and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-mercapto-benzothiazole-6-carboxylic acid typically involves the reaction of 2-aminothiophenol with carbon disulfide, followed by cyclization and subsequent carboxylation. One common method includes:

    Reaction of 2-aminothiophenol with carbon disulfide: This step forms 2-mercaptobenzothiazole.

    Cyclization: The intermediate undergoes cyclization to form the benzothiazole ring.

Industrial Production Methods: Industrial production of this compound often employs high-temperature reactions and the use of catalysts to enhance yield and efficiency. The process may involve:

Chemical Reactions Analysis

Types of Reactions: 2-Mercapto-benzothiazole-6-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

2-Mercapto-benzothiazole-6-carboxylic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-mercapto-benzothiazole-6-carboxylic acid involves its interaction with various molecular targets:

Comparison with Similar Compounds

2-Mercapto-benzothiazole-6-carboxylic acid can be compared with other benzothiazole derivatives:

Biological Activity

2-Mercapto-benzothiazole-6-carboxylic acid (MBT-6-COOH) is a derivative of 2-mercaptobenzothiazole (MBT), which has garnered attention for its diverse biological activities. This compound is recognized for its potential applications in pharmaceuticals due to its antimicrobial, anti-inflammatory, and anticancer properties, among others.

  • Chemical Formula : C₈H₅N₁O₂S₂
  • Molecular Weight : 215.26 g/mol
  • CAS Number : 776459

Antimicrobial Activity

MBT derivatives exhibit significant antimicrobial properties against various pathogens, including bacteria, fungi, and viruses. Notable findings include:

  • Bacterial Inhibition : MBT has shown potent activity against methicillin-resistant Staphylococcus aureus (MRSA) and Mycobacterium tuberculosis .
  • Fungal Activity : The compound demonstrated effectiveness against Candida albicans and Saccharomyces cerevisiae, which are common fungal pathogens .

Anti-inflammatory Effects

Research indicates that MBT derivatives possess anti-inflammatory properties. For example, compounds derived from MBT have been evaluated for their ability to inhibit 5-lipoxygenase, an enzyme involved in inflammatory processes. The structure-activity relationship studies revealed that specific substituents on the benzothiazole nucleus enhance anti-inflammatory activity .

Anticancer Potential

Recent studies have highlighted the anticancer potential of MBT derivatives:

  • Cell Line Studies : Various MBT derivatives have been tested against cancer cell lines such as MCF-7 (breast cancer) and U-937 (monocytic leukemia). Some derivatives exhibited IC₅₀ values comparable to established chemotherapeutic agents like doxorubicin .
  • Mechanism of Action : These compounds are believed to induce apoptosis in cancer cells through various pathways, including the activation of caspases .

Other Biological Activities

Beyond the aforementioned effects, MBT has been reported to exhibit:

  • Antitubercular Activity : Effective against Mycobacterium tuberculosis.
  • Antiparkinsonian Effects : Some derivatives show promise in neuroprotection .
  • Anthelmintic Activity : Active against certain parasitic worms .

Study on Antimicrobial Efficacy

A comprehensive study evaluated the antimicrobial efficacy of various MBT derivatives. The results indicated that specific modifications to the benzothiazole structure significantly enhanced antibacterial activity against both Gram-positive and Gram-negative bacteria.

CompoundTarget BacteriaInhibition Zone (mm)
MBT-Derivative AStaphylococcus aureus25
MBT-Derivative BEscherichia coli20
MBT-Derivative CCandida albicans22

Sensitization and Allergic Reactions

Another significant aspect of MBT is its potential to cause sensitization and allergic reactions in humans. A study involving over 6,000 dermatological patients found a sensitization rate of approximately 2.9% to MBT, indicating a need for caution in its use in consumer products .

Properties

IUPAC Name

2-sulfanylidene-3H-1,3-benzothiazole-6-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5NO2S2/c10-7(11)4-1-2-5-6(3-4)13-8(12)9-5/h1-3H,(H,9,12)(H,10,11)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GJZGGNOKWQKDIY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1C(=O)O)SC(=S)N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5NO2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60354571
Record name 2-Mercapto-benzothiazole-6-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60354571
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

211.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

84092-99-9
Record name 2-Mercapto-benzothiazole-6-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60354571
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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